molecular formula C23H20N2OS B15079997 2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B15079997
M. Wt: 372.5 g/mol
InChI Key: SGRDTHDBFXKHGO-UHFFFAOYSA-N
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Description

2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 2-methylbenzylthio group and a 4-methylphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.

    Introduction of the 2-Methylbenzylthio Group: The 2-methylbenzylthio group can be introduced via a nucleophilic substitution reaction using 2-methylbenzyl chloride and a suitable thiol reagent.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, strong acids or bases, and solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further biological evaluation.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown promise.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical biological processes, leading to its observed biological effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Methylbenzyl)thio)-3-phenyl-4(3H)-quinazolinone: Similar structure but lacks the 4-methyl group on the phenyl ring.

    2-((2-Methylbenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    2-((2-Methylbenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is unique due to the specific combination of substituents on the quinazolinone core. The presence of both the 2-methylbenzylthio group and the 4-methylphenyl group may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

3-(4-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H20N2OS/c1-16-11-13-19(14-12-16)25-22(26)20-9-5-6-10-21(20)24-23(25)27-15-18-8-4-3-7-17(18)2/h3-14H,15H2,1-2H3

InChI Key

SGRDTHDBFXKHGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4C

Origin of Product

United States

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